molecular formula C23H30O6 B1651454 Virolongin B CAS No. 126456-04-0

Virolongin B

Cat. No. B1651454
CAS RN: 126456-04-0
M. Wt: 402.5 g/mol
InChI Key: ZOPUPXKPXCSWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virolongin b, also known as B-O-dilignol, belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Enantioselective Synthesis

  • The enantioselective synthesis of Virolongin B has been reported, demonstrating its potential for specific applications in chemical and pharmaceutical research. This synthesis process, involving key reactions such as Sharpless asymmetric dihydroxylation and Mitsunobu reaction, highlights the compound's relevance in organic chemistry (Ren et al., 2004).

Isolation from Virola Elongata

  • This compound was identified as a major non-polar constituent in the dried bark of Virola elongata. The study isolated and determined the structure of Virolongin, underlining its importance in the field of natural product chemistry and potential therapeutic applications (Macrae & Towers, 1985).

Biological Activities

  • Research on Ocotea cymosa from the Madagascar rainforest revealed that this compound, along with other compounds, exhibited antiplasmodial activity. This suggests potential applications in the treatment of diseases such as malaria (Rakotondraibe et al., 2015).

properties

CAS RN

126456-04-0

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

1,3-dimethoxy-5-prop-2-enyl-2-[1-(3,4,5-trimethoxyphenyl)propan-2-yloxy]benzene

InChI

InChI=1S/C23H30O6/c1-8-9-16-11-20(26-5)23(21(12-16)27-6)29-15(2)10-17-13-18(24-3)22(28-7)19(14-17)25-4/h8,11-15H,1,9-10H2,2-7H3

InChI Key

ZOPUPXKPXCSWAE-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)OC2=C(C=C(C=C2OC)CC=C)OC

Other CAS RN

124151-41-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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